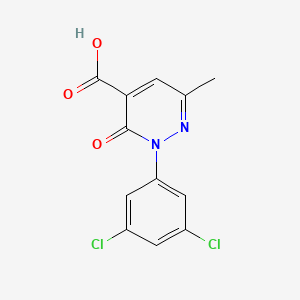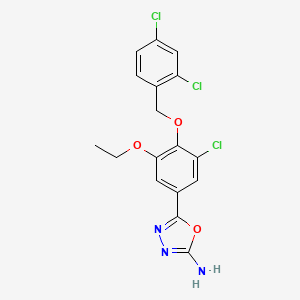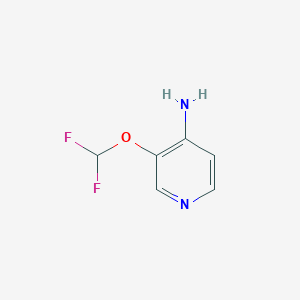
(2-(1-Aminocyclobutyl)-1H-imidazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1-Aminocyclobutyl)-1H-imidazol-4-yl)methanol is an organic compound with a unique structure that combines an aminocyclobutyl group with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Aminocyclobutyl)-1H-imidazol-4-yl)methanol typically involves the following steps:
Formation of the Aminocyclobutyl Group: This can be achieved through the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2-(1-Aminocyclobutyl)-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(2-(1-Aminocyclobutyl)-1H-imidazol-4-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(1-Aminocyclobutyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(1-Aminocyclobutyl)methanol: Shares the aminocyclobutyl group but lacks the imidazole ring.
Cyclobutanemethanol: Contains the cyclobutane ring but lacks the amino and imidazole groups.
Imidazole-4-methanol: Contains the imidazole ring but lacks the aminocyclobutyl group.
Uniqueness
(2-(1-Aminocyclobutyl)-1H-imidazol-4-yl)methanol is unique due to its combination of the aminocyclobutyl group and the imidazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
[2-(1-aminocyclobutyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C8H13N3O/c9-8(2-1-3-8)7-10-4-6(5-12)11-7/h4,12H,1-3,5,9H2,(H,10,11) |
InChI Key |
XQQGPBGFOFENNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=C(N2)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromo-3-chloro-5-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785473.png)


![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B11785503.png)


![3-(3-Fluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11785515.png)



![1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785556.png)
